molecular formula C17H16N2O4S B2787533 N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide CAS No. 899999-01-0

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Cat. No.: B2787533
CAS No.: 899999-01-0
M. Wt: 344.39
InChI Key: MQNOBIWPFJCCAL-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. This quinoline sulfonamide derivative belongs to a class of molecules that have been specifically designed and synthesized as potential anticancer agents. Its primary research value lies in its function as an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase that regulates cell growth, proliferation, and survival, and is often dysregulated in cancers . In research settings, this compound has demonstrated promising biological activity. It was evaluated against a panel of five human cancer cell lines, including HL-60, MiaPaCa-2, HCT116, PC-3, and HEP-G2, showing good mTOR inhibitory activity at a concentration of 0.5 μM . Representative compounds from its related chemical series have shown potent activity, with one closely related molecule exhibiting an IC50 of 613 nM against mTOR and demonstrating specificity towards the mTORC1 complex over the mTORC2 complex in mechanistic studies . Further laboratory investigations, including cell cycle analysis and studies on mitochondrial membrane potential, suggest that this class of compounds can induce apoptosis (programmed cell death) in cancer cells, providing insight into its potential mechanism of action . This makes it a valuable tool for researchers studying mTOR signaling pathways and for in vitro screening of anticancer therapeutics. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-8-16(21)18-17-11(2)7-14(9-15(10)17)24(22,23)19-12-3-5-13(20)6-4-12/h3-9,19-20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNOBIWPFJCCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333362
Record name N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899999-01-0
Record name N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It is known that the compound has a large volume of distribution and a terminal half-life of approximately 12 hours. More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Biochemical Analysis

Cellular Effects

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide has been shown to have significant effects on various types of cells. For example, it has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiplasmodial effects, and potential mechanisms of action.

  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 899999-01-0

1. Antimicrobial Activity

Several studies have investigated the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits notable antibacterial and antifungal properties.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate

The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Antiplasmodial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has demonstrated promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

Tested Strain IC50 (µM) Reference
P. falciparum (3D7)0.5
P. falciparum (K1)0.3

These findings suggest that the compound may inhibit the growth of malaria parasites effectively, potentially through mechanisms similar to those of established antimalarial drugs like chloroquine.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for the survival and replication of pathogens.
  • Interference with DNA Synthesis : Similar to other quinoline derivatives, it may disrupt nucleic acid synthesis in microorganisms.

Case Studies

A recent study highlighted the synthesis and evaluation of various quinoline-based compounds, including this compound. The study utilized microwave-assisted synthesis techniques to enhance yield and purity while assessing biological activity against multiple pathogens.

Key Findings:

  • Compounds synthesized showed varying degrees of antimicrobial effectiveness.
  • The structure–activity relationship (SAR) indicated that modifications at specific positions significantly affected potency.
  • Further investigations into in vivo efficacy are warranted to establish therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Notable Properties
N-(4-Hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide 1,2-Dihydroquinoline 4,8-dimethyl; 2-oxo; 6-sulfonamide; 4-hydroxyphenyl C₁₇H₁₇N₂O₄S Not reported Hydrophilic due to 4-hydroxyphenyl
1,4-Dihydro-4-thioxo-N-methyl-3-quinolinesulfonamide (2b) 1,4-Dihydroquinoline 4-thioxo; N-methyl; 3-sulfonamide C₁₀H₁₀N₂O₂S₂ 238–239 Higher sulfur content (26.68%)
N-(4-Hydroxyphenyl)maleimide (13) Maleimide 4-hydroxyphenyl C₁₀H₇NO₃ Not reported IC₅₀ = 12.9 μM (MGL inhibition)
Xanthocillin Y1 (5) Diketopiperazine Bis-cyanoimine; hydroxyl groups C₁₈H₁₄N₂O₂ Not reported Potent anti-Gram-negative activity

Key Observations:

  • Positional Isomerism : The target compound’s sulfonamide group at position 6 distinguishes it from 3-sulfonamide analogs (e.g., compound 2b). Positional differences influence electronic properties and binding affinities .
  • Oxo vs. Thioxo Groups : The target’s 2-oxo group contrasts with the 4-thioxo group in compound 2b. Thioxo derivatives exhibit higher sulfur content (26.68% vs. ~16% in the target) and altered solubility .
  • Hydrophilic Substituents : The 4-hydroxyphenyl group in the target and compound 13 enhances water solubility compared to alkyl-substituted analogs (e.g., N-methyl in 2b). This substituent is critical for bioactivity, as seen in compound 13’s MGL inhibition (IC₅₀ = 12.9 μM) .

Bioactivity and Selectivity

  • Enzyme Inhibition: N-(4-Hydroxyphenyl)maleimide (13) inhibits monoacylglycerol lipase (MGL) with an IC₅₀ of 12.9 μM, suggesting that the 4-hydroxyphenyl moiety enhances target engagement. Alkoxy-substituted analogs (e.g., compounds 14–16) show improved potency (IC₅₀ = 5.75–6.92 μM), indicating that electron-donating groups optimize activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with substituted quinoline cores. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using boronic acids and halogenated intermediates can introduce aryl groups . Optimize yields by controlling stoichiometry (e.g., 1:2.5 molar ratio of quinoline halide to boronic acid) and using catalytic systems like PdCl₂(PPh₃)₂ with PCy₃ in dioxane/water at reflux . Purification via column chromatography (10% ethyl acetate/hexane) achieves >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.72–8.23 ppm) and sulfonamide NH (δ ~13.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., MH⁺ at m/z 428.0999 for a related quinoline derivative) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer : Stability studies in ethanol or methanol at 25°C show no degradation over 72 hours. Avoid prolonged exposure to light or moisture, as sulfonamide groups may hydrolyze. Store in inert atmospheres (argon) at -20°C in amber vials .

Q. What in vitro screening strategies are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize assays targeting quinoline sulfonamide bioactivity:

  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition with ATP analogs).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay, IC₅₀ determination) .
  • Solubility : Employ shake-flask methods with PBS (pH 7.4) and DMSO co-solvents .

Advanced Research Questions

Q. How can tautomeric behavior of the 1,2-dihydro-2-oxoquinoline core influence biological activity?

  • Methodological Answer : The keto-enol tautomerism of the 2-oxo group affects hydrogen-bonding capacity. Characterize tautomers via:

  • Variable-temperature NMR : Monitor proton exchange rates (e.g., NH signals at δ 13.6 ppm broadening at elevated temperatures) .
  • X-ray crystallography : Resolve dominant tautomeric forms in solid state .

Q. What strategies mitigate formulation challenges due to poor aqueous solubility?

  • Methodological Answer :

  • Salt Formation : Screen counterions (e.g., sodium phosphate, potassium dihydrogen phosphate) to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) for controlled release .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., 4-aminophenol derivatives, <0.1% threshold) .
  • Batch Consistency : Compare synthetic lots via DSC (melting point ±2°C) and TGA (decomposition onset >200°C) .

Q. What advanced spectroscopic techniques resolve ambiguities in sulfonamide group interactions?

  • Methodological Answer :

  • NOESY/ROESY NMR : Detect spatial proximity between sulfonamide protons and aromatic rings .
  • IR Spectroscopy : Confirm S=O stretching vibrations at 1157–1223 cm⁻¹ .

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